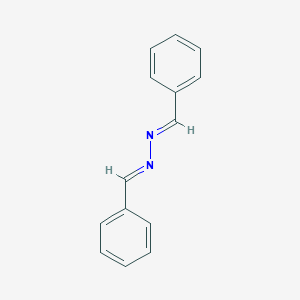

Benzalazine

説明

特性

IUPAC Name |

N-(benzylideneamino)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLGEPSKQDNHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862247 | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzalazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

588-68-1 | |

| Record name | Benzalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, (phenylmethylene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Benzalazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalazine, a key intermediate in organic synthesis, is primarily synthesized through the condensation reaction of benzaldehyde (B42025) and hydrazine (B178648). This technical guide provides an in-depth analysis of the synthesis mechanisms, experimental protocols, and quantitative data for various synthetic methodologies. We will explore the classical condensation approach, modern microwave-assisted synthesis, and an environmentally benign green synthesis route. Detailed experimental procedures, comparative data analysis, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory application and process optimization.

Introduction

This compound (1,2-bis(phenylmethylidene)hydrazine) is a versatile organic compound widely utilized as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its synthesis is a fundamental reaction in organic chemistry, typically involving the reaction of an aldehyde with hydrazine. Understanding the nuances of its synthesis is crucial for researchers in organic synthesis and drug development. This guide details the core synthesis mechanisms and provides practical experimental guidance.

Core Synthesis Mechanism: Nucleophilic Addition-Elimination

The fundamental mechanism for the synthesis of this compound from benzaldehyde and hydrazine is a two-step nucleophilic addition-elimination reaction.[1] This reaction is often catalyzed by an acid.

Step 1: Nucleophilic Attack and Formation of an Intermediate

The reaction initiates with the nucleophilic attack of the lone pair of electrons on a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Step 2: Dehydration to Form Benzylidenehydrazine (B8809509)

The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding benzylidenehydrazine (a hydrazone). This step is often acid-catalyzed, where the acid protonates the hydroxyl group, making it a better leaving group (water).

Step 3: Second Nucleophilic Attack and Dehydration

The remaining -NH2 group of the benzylidenehydrazine then acts as a nucleophile, attacking a second molecule of benzaldehyde. This follows the same nucleophilic addition-elimination pathway, forming another carbinolamine intermediate which then dehydrates to yield the final product, this compound. The elimination of water in each step helps to drive the reaction to completion.[1]

Below is a DOT language script that visualizes this reaction pathway.

Caption: The synthesis mechanism of this compound from Benzaldehyde and Hydrazine.

Experimental Protocols

This section provides detailed methodologies for three key synthetic routes to this compound.

Classical Condensation Synthesis

This traditional method involves the reaction of benzaldehyde with hydrazine sulfate (B86663) in an aqueous ammonia (B1221849) solution.

Experimental Protocol:

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 mL (207 g, 3.4 moles) of 28% aqueous ammonia.[2]

-

Stir the mixture until the hydrazine sulfate has completely dissolved.[2]

-

Slowly add 440 mL (460 g, 4.35 moles) of benzaldehyde from a separatory funnel over a period of four to five hours with vigorous stirring.[2]

-

Continue stirring the mixture for an additional two hours after the addition of benzaldehyde is complete.[2]

-

Collect the precipitated this compound by suction filtration and wash the solid with water.[2]

-

Press the product thoroughly on a Büchner funnel to remove excess water.[2]

-

For purification, dissolve the crude product in 800 mL of boiling 95% ethyl alcohol.[2]

-

Allow the solution to cool, whereupon the this compound will crystallize as yellow needles.[2]

-

Collect the purified crystals by filtration. The expected yield is 350–360 g (91–94%).[2]

-

Dry the final product in a vacuum desiccator over calcium chloride to remove any residual ethanol (B145695).[2]

Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and efficient alternative to conventional heating, often providing near-quantitative yields in a much shorter timeframe.[1]

Experimental Protocol:

-

In a microwave-safe vessel, mix benzaldehyde (10 mmol) and hydrazine hydrate (B1144303) (5 mmol).

-

Add a catalytic amount of anhydrous sodium acetate (B1210297) and calcium chloride to act as desiccants.[1]

-

Place the vessel in a microwave synthesizer.

-

Irradiate the mixture for a short period, typically in the range of a few minutes, with power adjusted to maintain a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Green Synthesis using Acetonitrile and Hydrogen Peroxide

This environmentally friendly method avoids the direct use of hydrazine, which is generated in situ.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1 mmol of benzaldehyde and 0.5 mmol of ammonium (B1175870) carbonate in 5 mL of acetonitrile.

-

Add 0.5 mmol of 30% hydrogen peroxide to the mixture.

-

Reflux the reaction mixture.

-

Monitor the completion of the reaction using thin-layer chromatography (ethyl acetate/n-hexane, 3:7).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by suction filtration.

-

Wash the solid with water and dry it under a vacuum.

-

Recrystallize the dried product from ethanol to obtain pure this compound as yellow crystals.

Quantitative Data and Comparison of Methods

The choice of synthetic method can significantly impact the yield, reaction time, and environmental footprint of the process. The following table summarizes the quantitative data for the different synthesis routes.

| Synthesis Method | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |

| Classical Condensation | Benzaldehyde, Hydrazine Sulfate, Ammonia | Water/Ethanol | - | Reflux | 6-7 hours | 91-94 | [2] |

| Acid-Catalyzed Condensation | Benzaldehyde, Hydrazine Hydrate | Glacial Acetic Acid | Glacial Acetic Acid | 80-100 | 3-5 hours | up to 75 | [1] |

| Microwave-Assisted | Benzaldehyde, Hydrazine Dihydrochloride | Solvent-Free | Anhydrous Sodium Acetate, Calcium Chloride | - | Minutes | Near-quantitative | [1] |

| Green Synthesis | Benzaldehyde, Ammonium Carbonate, H₂O₂ | Acetonitrile | - | Reflux | 40 minutes | 96 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own advantages. The classical condensation reaction remains a reliable and high-yielding method, well-documented in the literature. For rapid synthesis and high efficiency, the microwave-assisted solvent-free approach is an excellent alternative. The green synthesis protocol offers an environmentally conscious route by avoiding the direct handling of hazardous hydrazine. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including scale, desired purity, available equipment, and environmental considerations. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their research and development needs.

References

A Comprehensive Technical Review of Benzalazine Chemistry: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalazine, with the chemical formula C₁₄H₁₂N₂, is an organic compound belonging to the azine class.[1] Structurally, it is characterized by two benzylidene groups (=CHPh) attached to a central diimide (-N=N-) functional group. It is also known by several synonyms, including benzaldazine, dibenzylidenehydrazine, and 1,4-diphenyl-2,3-diaza-1,3-butadiene.[2][3] this compound serves as a crucial intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds.[4][5] Furthermore, this compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] This technical guide provides a comprehensive overview of the chemistry of this compound, focusing on its synthesis, physicochemical properties, reactivity, and applications in drug development and materials science.

Physicochemical Properties of this compound

This compound is typically a pale yellow crystalline solid.[3][7] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 588-68-1 | [1] |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [3] |

| Melting Point | 92-94 °C | [6] |

| Boiling Point | 318.3 °C at 760 mmHg | [8] |

| Appearance | White to yellow powder or crystalline solid | [1] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297), methanol.[6] Moderately soluble in polar solvents like alcohols and less soluble in non-polar solvents.[2] | |

| Density | 0.98 g/cm³ | [8] |

| InChI Key | CWLGEPSKQDNHIO-UHFFFAOYSA-N | [] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound and its derivatives. These methods range from classical condensation reactions to more modern, efficient techniques.

Classical Condensation of Benzaldehyde (B42025) and Hydrazine (B178648)

The most traditional and fundamental method for synthesizing this compound is the condensation reaction between two equivalents of benzaldehyde and one equivalent of hydrazine.[1] This reaction is typically carried out by refluxing the reactants in a suitable solvent such as ethanol (B145695).[7] The use of an acidic catalyst, like glacial acetic acid or polyphosphoric acid, can enhance the reaction rate and yield.[1]

The reaction proceeds through a nucleophilic addition-elimination mechanism.[1] The hydrazine initially reacts with one molecule of benzaldehyde to form a hydrazone intermediate, which then reacts with a second molecule of benzaldehyde to yield this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of this compound, significantly reducing reaction times and often improving yields.[1] One such method involves the reaction of benzaldehyde with hydrazine dihydrochloride (B599025) under microwave irradiation. Another efficient, solvent-free approach utilizes anhydrous sodium acetate and calcium chloride as desiccants, providing near-quantitative yields in a short time.[1][4]

Synthesis from Thiosemicarbazide (B42300)

An alternative route to benzalazines involves the thermal condensation of benzaldehydes with thiosemicarbazide.[1][4] This method is simple and efficient, proceeding through the proposed thermolysis of an initially formed thiosemicarbazone intermediate.[1]

"Green" Synthesis Methods

In an effort to develop more environmentally friendly procedures, a method for the synthesis of benzalazines has been reported that avoids the direct use of hydrazine.[10] This approach utilizes ammonium (B1175870) carbonate and hydrogen peroxide in acetonitrile (B52724). In this reaction, hydrazine is generated in situ. This method is advantageous due to its high efficiency and eco-friendly nature.[10]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound from Hydrazine Sulfate (B86663)

This procedure is adapted from Organic Syntheses.[7]

Materials:

-

Hydrazine sulfate (powdered): 240 g (1.85 moles)

-

Water: 1.8 L

-

28% Aqueous ammonia: 230 cc (207 g, 3.4 moles)

-

Benzaldehyde: 440 cc (460 g, 4.35 moles)

-

95% Ethyl alcohol

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, combine the powdered hydrazine sulfate, water, and aqueous ammonia.

-

Stir the mixture until the hydrazine sulfate has completely dissolved.

-

Add the benzaldehyde from a separatory funnel over a period of four to five hours with vigorous stirring.

-

Continue stirring the mixture for an additional two hours. The this compound will precipitate out of the solution.

-

Filter the precipitated this compound with suction and wash it with water. Press the solid thoroughly on a Büchner funnel to remove excess water.

-

For purification, dissolve the crude product in 800 cc of boiling 95% ethyl alcohol.

-

Allow the solution to cool, whereupon the this compound will crystallize as yellow needles.

-

Collect the crystals by filtration. The expected yield is 350-360 g (91-94% of the theoretical amount).[7]

-

Dry the purified this compound in a vacuum desiccator over calcium chloride. The melting point of the pure product is 92-93 °C.[7]

Protocol 2: Green Synthesis of this compound

This protocol is based on a hydrazine-free method.[10]

Materials:

-

Aldehyde (e.g., benzaldehyde): 1 mmol

-

Ammonium carbonate: 0.5 mmol

-

30% Hydrogen peroxide: 0.5 mmol

-

Acetonitrile: 5 ml

-

Ethanol

Procedure:

-

Combine the aldehyde, ammonium carbonate, and 30% hydrogen peroxide in acetonitrile (5 ml) in a suitable reaction vessel.

-

Reflux the reaction mixture. Monitor the completion of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (3:7).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by suction filtration.

-

Wash the solid with water and dry it under a vacuum.

-

Recrystallize the dried solid from ethanol to obtain the pure this compound product as yellow crystals.

Reactivity and Applications

This compound is a versatile building block in organic synthesis. The azine linkage can undergo various chemical transformations, making it a useful precursor for the synthesis of heterocyclic compounds like 1,2,4-triazoles and 1,2,4-triazines.[5][10] It can also be involved in N-N bond cleavage reactions.[5]

Beyond its use as a synthetic intermediate, this compound and its derivatives have found applications in materials science as:

Biological and Medicinal Chemistry Aspects

Derivatives of this compound have shown a wide range of pharmacological activities. They are considered promising candidates for drug development.[5][11] Some of the reported biological activities include:

-

Antibacterial and antifungal activity[6]

One reported mechanism of action for this compound is the inhibition of the enzyme xanthine (B1682287) oxidase, which is involved in the production of uric acid. This suggests its potential in the treatment of gout.[2][12] this compound has also been reported to be effective in treating certain skin conditions like psoriasis and dermatitis, although it has also shown genotoxic effects in laboratory studies.[2][12]

Interestingly, benzaldehyde, the precursor to this compound, has been shown to induce autophagy through the Sonic Hedgehog (Shh) signaling pathway in mouse brain astrocytes.[13] This finding suggests a potential, yet unexplored, avenue of research for this compound and its derivatives in neuroprotective or neuro-regenerative therapies.

Summary of Quantitative Data

The following table summarizes the yields and melting points for various this compound synthesis methods.

| Synthesis Method | Reactants | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Classical Condensation | Benzaldehyde, Hydrazine Sulfate, Ammonia | Stirring, room temp. | 91-94 | 92-93 | [7] |

| Acid Catalysis | Benzaldehyde, Hydrazine Hydrate | Reflux in aqueous acetic acid, 5-24h | - | - | [1] |

| Acid Catalysis | Benzaldehyde, Hydrazine Hydrate | Glacial acetic acid or PPA, 80-100°C, 3-5h | up to 75 | - | [1] |

| Thermal Condensation | Benzaldehyde, Thiosemicarbazide | Melted thiosemicarbazide (185-190°C), 10 min | >90 (specifically 91 for benzaldehyde) | - | [4] |

| Green Synthesis | Benzaldehyde, Ammonium Carbonate, H₂O₂ | Reflux in acetonitrile | High | - | [10] |

Conclusion

This compound is a compound of significant interest in both synthetic organic chemistry and medicinal chemistry. The versatility in its synthesis, coupled with its reactivity and the diverse biological activities of its derivatives, makes it a valuable scaffold for further research. The detailed protocols and compiled data in this guide are intended to support researchers in the fields of chemistry and drug development in their exploration of this compound chemistry and its potential applications. Future investigations into the mechanisms of action of this compound derivatives, particularly in relation to signaling pathways, may unveil novel therapeutic opportunities.

References

- 1. This compound (CAS 588-68-1) - High Purity Azine Reagent [benchchem.com]

- 2. CAS 588-68-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C14H12N2 | CID 92130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. usbio.net [usbio.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 588-68-1 | FB18175 | Biosynth [biosynth.com]

- 13. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzalazine (C₁₄H₁₂N₂), a symmetrical azine compound. It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, along with the experimental protocols for these analyses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of chemistry, materials science, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide key insights into its symmetric nature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂h symmetry. The two phenyl groups and the two azomethine protons are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.60 | s | - | Azomethine proton (CH=N) |

| 7.90 - 7.80 | m | - | Aromatic protons (ortho to C=N) |

| 7.50 - 7.40 | m | - | Aromatic protons (meta and para to C=N) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound further confirms its symmetrical structure, displaying a limited number of signals for the 14 carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | Azomethine carbon (C=N) |

| 136.1 | Aromatic carbon (ipso) |

| 131.0 | Aromatic carbon (para) |

| 129.0 | Aromatic carbon (ortho or meta) |

| 128.8 | Aromatic carbon (ortho or meta) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the C=N double bond and the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1630 | Strong | C=N stretching (azine group) |

| ~1575, 1490, 1445 | Medium to Strong | Aromatic C=C stretching |

| ~970 | Strong | C-H out-of-plane bending (trans C=N) |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Measurement:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Holder: A standard pellet holder.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by a strong absorption band in the UV region, corresponding to a π → π* transition within the conjugated system.

Table 4: UV-Vis Spectroscopic Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~300 | Not available | Ethanol | π → π* transition |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in spectroscopic grade ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 1 x 10⁻⁵ M), ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Instrumentation and Measurement:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Solvent: Spectroscopic grade ethanol.

-

Spectral Range: 200-800 nm.

-

Blank: Use the solvent (ethanol) as the blank for baseline correction.

-

Record the absorbance spectrum of the this compound solution.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Solubility Profile of Benzalazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalazine (CAS 588-68-1), a dibenzylidenehydrazine, is a key intermediate in various synthetic pathways for heterocyclic compounds, exhibiting a range of biological activities. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on currently available data. It also outlines a detailed experimental protocol for the quantitative determination of this compound solubility, addressing the existing gap in publicly available specific solubility data. This guide is intended to be a valuable resource for researchers, enabling them to handle this compound with greater efficiency and precision in their work.

Introduction

This compound, with the chemical formula C₁₄H₁₂N₂, is a crystalline solid that serves as a versatile precursor in organic synthesis.[1] Its utility in the preparation of various antibacterial and antifungal agents underscores the importance of its physicochemical properties, particularly its solubility.[2] The solubility of a compound dictates the choice of solvent for reaction media, recrystallization, and formulation, directly impacting yield, purity, and bioavailability. This document consolidates the known qualitative solubility of this compound and provides a robust experimental framework for its quantitative assessment.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented in publicly accessible literature. However, a qualitative understanding has been established through various chemical syntheses and purification procedures. This compound generally exhibits moderate solubility in polar organic solvents and is less soluble in non-polar ones.[1] The compiled qualitative solubility data is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Reference |

| Benzene | C₆H₆ | Non-polar | Soluble | [3] |

| Chloroform | CHCl₃ | Polar aprotic | Soluble | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble | [3] |

| Ethanol | C₂H₅OH | Polar protic | Soluble (especially at elevated temperatures) | [3][4] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | Soluble | [2] |

| Methanol | CH₃OH | Polar protic | Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, this section provides a detailed methodology for determining the solubility of this compound in organic solvents. The protocol is based on the widely accepted isothermal shake-flask method, followed by quantification using UV-Vis spectrophotometry, which is suitable for aromatic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of glass vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature.

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.

-

Account for the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of this compound in the specific solvent at that temperature.

-

Synthesis of this compound: A Workflow

The most common and straightforward method for synthesizing this compound is the condensation reaction between benzaldehyde (B42025) and hydrazine. This process is widely used due to its efficiency and relatively simple work-up.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available qualitative solubility profile of this compound in various organic solvents and provided a detailed, actionable protocol for its quantitative determination. While this compound is known to be soluble in common polar organic solvents, the lack of precise quantitative data necessitates experimental determination for specific applications. The provided shake-flask method coupled with UV-Vis spectrophotometry offers a reliable means to obtain this critical information. The included synthesis workflow further aids researchers in understanding the practical context of this compound's solubility. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating more informed and efficient research and development involving this compound.

References

In-Depth Technical Guide to the Thermal Decomposition Pathway of Benzalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalazine, a symmetrical aromatic azine, serves as a significant compound in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its application in high-temperature processes and for ensuring safety and stability in pharmaceutical and materials science contexts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its primary and secondary decomposition pathways, kinetic parameters, and the products formed. The information presented herein is a synthesis of findings from various experimental and computational studies.

The thermal decomposition of this compound primarily proceeds through the cleavage of the N-N bond, leading to the formation of nitrogen gas and stilbene (B7821643) as the major products. This process is a first-order reaction and typically occurs at temperatures above 300°C.[1][2] However, the decomposition pathway can be more complex, with side reactions leading to a variety of other products, particularly under different experimental conditions.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the central N-N single bond, a process that requires significant thermal energy. This initial step is rate-determining and leads to the formation of two benzylideneaminyl radicals. These radicals are highly reactive and can undergo several subsequent reactions, leading to the final decomposition products.

Primary Decomposition Pathway

The predominant pathway following the initial N-N bond cleavage involves the dimerization of the benzylideneaminyl radicals to form a transient intermediate, which then rapidly eliminates molecular nitrogen to yield stilbene.

Caption: Primary thermal decomposition pathway of this compound.

Secondary Decomposition Pathways

In addition to the primary pathway, several side reactions can occur, particularly at higher temperatures or in the bulk phase. These reactions lead to the formation of a variety of minor products. One notable side reaction involves the intramolecular cyclization of the benzylideneaminyl radical, followed by hydrogen abstraction, which can lead to the formation of phenanthrene (B1679779) and ammonia.[2] Other reported by-products include benzonitrile (B105546) and complex nitrogenous compounds.[1]

Quantitative Decomposition Data

The following table summarizes the key quantitative data reported for the thermal decomposition of this compound and related aromatic azines. It is important to note that specific values can vary depending on the experimental conditions such as heating rate, atmosphere, and sample phase (gas or condensed).

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Major Products | Reference |

| This compound (vapor) | 315 - 360 | Not explicitly stated | Not explicitly stated | Nitrogen, Stilbene | [1] |

| This compound (solution) | ~300 | Not explicitly stated | Not explicitly stated | Nitrogen, Stilbene | [2] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (typically 100-500 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 350°C, 450°C, 550°C) in an inert atmosphere (helium). The pyrolysis products are then transferred to the GC injector.

-

Gas Chromatography: The volatile products are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature program to elute compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each compound.

-

Data Analysis: The individual compounds are identified by comparing their mass spectra with a library of known spectra (e.g., NIST). The relative abundance of each product can be estimated from the peak areas in the gas chromatogram.

Caption: A typical workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound is a well-established process that primarily yields nitrogen and stilbene through a first-order reaction mechanism. However, the potential for side reactions leading to a more complex product mixture highlights the importance of carefully controlling reaction conditions. While the general pathway is understood, a comprehensive set of quantitative kinetic parameters for this compound is not extensively documented in recent literature. The experimental protocols for TGA and Py-GC/MS outlined in this guide provide a robust framework for researchers to further investigate the thermal decomposition of this compound and related compounds, enabling a more detailed and quantitative understanding of their thermal behavior. This knowledge is critical for the safe and effective application of these compounds in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Photochemical Reactions of Benzalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalazine (C₁₄H₁₂N₂) is an aromatic azine that exhibits notable photochemical reactivity. Upon absorption of ultraviolet radiation, it undergoes a series of transformations leading to the formation of several key chemical products. This technical guide provides a comprehensive overview of the core photochemical reactions of this compound, detailing the reaction pathways, product yields, and experimental protocols for researchers in organic synthesis, photochemistry, and drug development.

Core Photochemical Reactions of this compound

The primary photochemical reaction of this compound upon direct irradiation in organic solvents such as methanol (B129727) or benzene (B151609) involves the cleavage of the N-N bond and subsequent rearrangement to form stable products. The principal products isolated from these reactions are trans-stilbene, benzonitrile, and benzaldehyde (B42025).[1] It is important to note that benzaldehyde is a secondary product, formed from the hydrolysis of the initial photoproduct, benzaldimine, during the isolation process.[1]

The formation of these products suggests a complex reaction mechanism initiated by the absorption of UV light, leading to an excited state of the this compound molecule that is prone to bond cleavage and radical formation.

Quantitative Data: Product Yields

The distribution of photoproducts from the irradiation of this compound is dependent on the solvent and other reaction conditions. The following table summarizes the product yields from the direct irradiation of this compound in methanol and benzene.

| Solvent | Product | Yield (%) |

| Methanol | trans-Stilbene | 15-20 |

| Benzonitrile | 25-30 | |

| Benzaldehyde (from Benzaldimine) | 20-25 | |

| Benzene | trans-Stilbene | 10-15 |

| Benzonitrile | 30-35 | |

| Benzaldehyde (from Benzaldimine) | 15-20 |

Note: Yields are approximate and can vary based on specific experimental conditions such as irradiation time and concentration.

Currently, specific quantum yield data for the photochemical reactions of this compound are not extensively reported in the literature. The quantum yield (Φ) in a photochemical reaction is a measure of the efficiency of a photochemical process and is defined as the number of molecules of a specific product formed per photon of light absorbed. Further research is required to quantify the quantum yields for the formation of trans-stilbene, benzonitrile, and benzaldimine from this compound.

Reaction Mechanisms and Signaling Pathways

The photochemical decomposition of this compound is believed to proceed through a radical mechanism following excitation to a singlet or triplet state. The proposed mechanism involves the homolytic cleavage of the N-N single bond.

Caption: Proposed mechanism for the photochemical reaction of this compound.

The role of sensitizers has been investigated to understand the nature of the excited state involved. While benzophenone (B1666685) can sensitize the decomposition of this compound, triphenylene (B110318) is unable to do so, suggesting that the reaction may proceed from a triplet state and that hydrogen abstraction by the sensitizer (B1316253) can play a role.[1]

Experimental Protocols

The following is a generalized experimental protocol for the photochemical irradiation of this compound. Researchers should optimize conditions based on their specific equipment and objectives.

1. Materials and Equipment:

-

This compound (>98% purity)

-

Anhydrous methanol or benzene (spectroscopic grade)

-

Quartz reaction vessel

-

High-pressure mercury vapor lamp (e.g., 450W) or other suitable UV source

-

Cooling system for the reaction vessel

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

-

Chromatography system (e.g., column chromatography or gas chromatography) for product separation and analysis

-

Spectroscopic instruments (NMR, IR, GC-MS) for product identification and quantification

2. Experimental Workflow:

Caption: General experimental workflow for the photolysis of this compound.

3. Procedure:

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 0.01 M in anhydrous methanol) in a quartz reaction vessel.

-

Degassing: Purge the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can quench the excited state or participate in side reactions.

-

Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20-25 °C). Irradiate the solution with a high-pressure mercury vapor lamp for a specified period (e.g., 24-48 hours), ensuring continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them using techniques like UV-Vis spectroscopy or thin-layer chromatography (TLC).

-

Product Isolation and Purification: After the irradiation is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product mixture can be separated by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: The isolated products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity and purity.

-

Quantification: The yields of the products can be determined by techniques such as gas chromatography (GC) with an internal standard or by the gravimetric analysis of the purified products.

Conclusion

The photochemical reactions of this compound provide a fascinating case study in the reactivity of conjugated nitrogen-containing compounds. The formation of trans-stilbene, benzonitrile, and benzaldimine highlights the complex bond cleavage and rearrangement processes that can occur from an electronically excited state. For researchers, this system offers opportunities for further mechanistic studies, including the determination of quantum yields and the exploration of the effects of substituted benzalazines. For professionals in drug development, understanding the photochemical stability and potential degradation pathways of azine-containing molecules is crucial for ensuring the safety and efficacy of new therapeutic agents. This guide provides the foundational knowledge and experimental framework for further investigation into this intriguing area of photochemistry.

References

The Genesis of a Core Synthon: An In-depth Technical Guide to the Discovery and History of Benzalazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalazine, a deceptively simple molecule, holds a significant place in the annals of organic chemistry. Its discovery is intrinsically linked to the pioneering work on hydrazine (B178648) by Theodor Curtius in the late 19th century. This guide provides a comprehensive technical overview of the historical and contemporary synthetic routes to this foundational aromatic azine. We will delve into the classical condensation reaction, explore modern, more efficient methodologies, and provide detailed experimental protocols for key transformations. Quantitative data is presented in structured tables for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

The Historical Context: Curtius and the Dawn of Hydrazine Chemistry

The story of this compound begins with the discovery of its key precursor, hydrazine (N₂H₄). In 1887, the German chemist Theodor Curtius was the first to successfully synthesize and characterize this highly reactive compound.[1] His work on diazo compounds and azides laid the groundwork for the exploration of a new class of nitrogen-containing molecules.[2] While a definitive primary publication by Curtius detailing the first synthesis of this compound remains elusive, it is widely accepted that the straightforward condensation reaction between his newly discovered hydrazine and the readily available benzaldehyde (B42025) was likely performed by him or his contemporaries shortly after 1887. This reaction provided a simple and efficient route to the stable, crystalline this compound, opening the door for its use as a versatile synthon in organic chemistry.

The Classical Synthesis: A Time-Honored Condensation

The most traditional and widely recognized method for preparing this compound is the acid-catalyzed condensation of benzaldehyde with a hydrazine salt, typically hydrazine sulfate (B86663), in the presence of a base.[2] This reaction proceeds via a nucleophilic addition-elimination mechanism.

Reaction Mechanism

The synthesis of this compound from benzaldehyde and hydrazine is a two-step process for each benzaldehyde molecule that reacts. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form a hydrazone intermediate. This intermediate then reacts with a second molecule of benzaldehyde through the same mechanism to yield the final this compound product.

dot

Caption: Classical synthesis of this compound.

Experimental Protocol: The Hatt Synthesis (Organic Syntheses, 1936)

A well-documented and reliable procedure for the classical synthesis of this compound was published by H. H. Hatt in Organic Syntheses.[2]

Materials:

-

Hydrazine sulfate (powdered): 240 g (1.85 moles)

-

28% Aqueous ammonia (B1221849) (sp. gr. 0.90): 230 cc (207 g, 3.4 moles)

-

Benzaldehyde: 440 cc (460 g, 4.35 moles)

-

95% Ethyl alcohol

-

Water

Procedure:

-

In a 5-L round-bottomed flask equipped with a robust mechanical stirrer, a mixture of 240 g of powdered hydrazine sulfate, 1.8 L of water, and 230 cc of 28% aqueous ammonia is prepared.

-

The mixture is stirred until the hydrazine sulfate has completely dissolved.

-

Benzaldehyde (440 cc) is then added slowly from a separatory funnel over a period of four to five hours with continuous, vigorous stirring.

-

After the addition is complete, the mixture is stirred for an additional two hours.

-

The precipitated this compound is collected by suction filtration, washed thoroughly with water, and pressed dry on a Büchner funnel.

-

The crude product is recrystallized from 800 cc of boiling 95% ethyl alcohol.

-

Upon cooling, this compound crystallizes as yellow needles. The crystals are collected by filtration.

-

The purified this compound is dried in a vacuum desiccator over calcium chloride to remove any residual ethyl alcohol.

Yield: 350–360 g (91–94% of the theoretical amount). The melting point of the purified product is 92–93 °C.[2]

Modern Synthetic Approaches

While the classical method is robust, the quest for more efficient, environmentally friendly, and versatile synthetic routes has led to the development of several modern alternatives. These methods often offer advantages such as shorter reaction times, higher yields, and the avoidance of hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3] The synthesis of benzalazines is no exception. The mechanism is believed to involve the efficient heating of the polar reactants and intermediates by the microwave energy, leading to an acceleration of the reaction rate.[4]

dot

Caption: Microwave-assisted this compound synthesis.

A reported microwave-assisted method employs the reaction of substituted benzaldehydes with hydrazine hydrate (B1144303) under solvent-free conditions, often with a solid support or catalyst.[5]

Representative Experimental Protocol (Microwave-Assisted):

A mixture of a substituted benzaldehyde (1 mmol) and hydrazine hydrate (0.5 mmol) is adsorbed onto a solid support (e.g., silica (B1680970) gel). The mixture is then irradiated in a domestic microwave oven at a specific power level for a short duration (typically 1-5 minutes). After completion of the reaction (monitored by TLC), the product is extracted with a suitable solvent (e.g., ethyl acetate), and the solvent is evaporated to afford the pure this compound.

Hydrazine-Free Synthesis

Concerns over the toxicity and handling of hydrazine have prompted the development of synthetic methods that avoid its direct use. One such "green" approach involves the in situ generation of hydrazine from less hazardous precursors.[6]

A notable example is the reaction of benzaldehyde derivatives with ammonium (B1175870) carbonate and hydrogen peroxide in acetonitrile (B52724).[6] The proposed mechanism involves the oxidation of ammonia (from ammonium carbonate) by hydrogen peroxide to form hydrazine in situ, which then reacts with the benzaldehyde.

dot

Caption: Hydrazine-free this compound synthesis.

General Experimental Protocol (Hydrazine-Free):

A mixture of the aldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) is dissolved in acetonitrile (5 ml). The reaction mixture is then refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by suction filtration, washed with water, and dried under vacuum. The crude product can be recrystallized from ethanol (B145695) to afford the pure this compound.[6]

Synthesis from Thiosemicarbazide (B42300)

An unexpected and efficient synthesis of benzalazines involves the thermal condensation of benzaldehydes with thiosemicarbazide.[5] This method is operationally simple and provides high yields in a short reaction time.

The proposed mechanism suggests the initial formation of a thiosemicarbazone, which upon heating, may undergo thermolysis through a reactive isothiocyanate intermediate to form the this compound.[5]

Experimental Protocol (from Thiosemicarbazide):

To molten thiosemicarbazide (0.05 mol) at 185-190 °C in an oil bath, benzaldehyde or its derivative (0.01 mol) is added at once. After ten minutes, the reaction mixture is cooled, and the resulting solid is extracted with cyclohexane (B81311) (3 x 30 ml). Evaporation of the solvent under vacuum furnishes the corresponding this compound in high yield (>90%) without the need for further purification.[5]

Comparative Analysis of Synthetic Methods

The choice of synthetic method for this compound and its derivatives depends on several factors, including the desired scale, available equipment, and considerations for green chemistry. The following table summarizes the quantitative data for the different methods discussed.

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Classical (Hatt) | Hydrazine sulfate, NH₄OH, Benzaldehyde | Water/Ethanol | 6-7 hours | Room Temp. / Reflux | 91-94 | [2] |

| Microwave-Assisted | Hydrazine hydrate, Benzaldehyde | Solvent-free | 1-5 minutes | N/A (Microwave) | >90 | [5] |

| Hydrazine-Free | (NH₄)₂CO₃, H₂O₂, Benzaldehyde | Acetonitrile | Varies (reflux) | Reflux | High | [6] |

| From Thiosemicarbazide | Thiosemicarbazide, Benzaldehyde | None (melt) | 10 minutes | 185-190 °C | >90 | [5] |

Conclusion

The synthesis of this compound has evolved significantly from its classical roots in the late 19th century. While the foundational condensation reaction remains a reliable and high-yielding method, modern approaches offer compelling advantages in terms of reaction speed, operational simplicity, and environmental considerations. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for accessing this versatile building block and its derivatives for the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials with novel properties. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of benzalazines in chemical science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Benzalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalazine (C₁₄H₁₂N₂), a symmetrical azine, presents a molecule of significant interest in synthetic chemistry and drug development due to its versatile reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by computational data and a review of its reactivity with various reagents. Understanding the electronic landscape of this compound is crucial for predicting its reaction pathways and for the rational design of novel molecular entities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical principles.

Introduction

This compound, also known as dibenzylidenehydrazine, is a crystalline solid formed from the condensation of two equivalents of benzaldehyde (B42025) with one equivalent of hydrazine (B178648).[1] Its conjugated π-system, encompassing two phenyl rings and a central C=N-N=C core, dictates its electronic properties and reactivity. The molecule's symmetrical nature simplifies its spectroscopic characterization, but its reactivity is nuanced, offering multiple sites for both electrophilic and nucleophilic attack. This guide will delve into the electronic structure of this compound to elucidate these reactive centers.

Electronic Structure and Reactive Sites

The reactivity of this compound is governed by the distribution of electron density across the molecule. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into its electronic properties.

Nucleophilic Sites

The primary nucleophilic sites in this compound are the two nitrogen atoms of the azine group. The lone pair of electrons on each nitrogen atom makes them susceptible to attack by electrophiles.

Molecular Electrostatic Potential (MEP) Analysis: A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, the MEP would show a high concentration of negative potential around the nitrogen atoms, confirming their nucleophilic character.

Frontier Molecular Orbital (FMO) Theory: According to Frontier Molecular Orbital theory, the Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant orbital coefficients on the nitrogen atoms, further indicating their role as the primary nucleophilic centers.

Electrophilic Sites

The electrophilic centers in this compound are primarily the carbon atoms of the imine (C=N) bonds. The electronegativity of the adjacent nitrogen atom polarizes the C=N bond, rendering the carbon atom electron-deficient and thus susceptible to nucleophilic attack.

MEP Analysis: The MEP map would display regions of positive potential (typically colored blue) around the imine carbon atoms, signifying their electrophilic nature.

FMO Theory: The Lowest Unoccupied Molecular Orbital (LUMO) represents the molecule's ability to accept electrons. The LUMO of this compound is anticipated to have large orbital coefficients on the imine carbon atoms, identifying them as the most probable sites for nucleophilic attack.

Quantitative Data

Table 1: Calculated Structural Parameters of this compound [1]

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-N | ~1.42 Å |

| Bond Length | C-C (phenyl) | ~1.39 - 1.40 Å |

| Bond Angle | C-N-N | ~116° |

Note: These values are based on DFT calculations and provide a theoretical model of the molecule's geometry.

Reactivity of this compound

The dual presence of nucleophilic and electrophilic sites allows this compound to participate in a variety of chemical transformations.

Reactions with Electrophiles

The electron-rich nitrogen atoms of this compound readily react with electrophiles. A notable example is the N-alkylation reaction.

Table 2: Synthesis of this compound Derivatives via N-Alkylation

| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Dimethyl sulfate (B86663) | Benzene, reflux, 5 hours | N-methylated benzalazinium salt | Not specified | Organic Syntheses |

Reactions with Nucleophiles

The electrophilic imine carbons are susceptible to attack by nucleophiles. This can lead to addition reactions or, in some cases, cleavage of the C=N bond.

Cycloaddition Reactions

The conjugated diene-like system of the azine moiety allows this compound to participate in cycloaddition reactions, leading to the formation of heterocyclic compounds.

Coordination Chemistry

The nitrogen lone pairs also enable this compound to act as a ligand in coordination complexes with various metal ions.

Experimental Protocols

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the reaction of benzaldehyde with hydrazine sulfate in the presence of aqueous ammonia.[1]

Procedure:

-

In a suitable flask, dissolve hydrazine sulfate in water and aqueous ammonia.

-

Slowly add benzaldehyde to the stirred solution over a period of 4-5 hours.

-

Continue stirring for an additional 2 hours.

-

Collect the precipitated this compound by suction filtration and wash with water.

-

Recrystallize the crude product from boiling 95% ethanol (B145695) to obtain pure this compound as yellow needles.

Yield: 91-94%[1]

N-Alkylation of this compound with Dimethyl Sulfate

This protocol describes the reaction of this compound with an alkylating agent.

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, mix this compound, dry thiophene-free benzene, and dimethyl sulfate.

-

Heat the mixture to a gentle reflux on a water bath for 5 hours with occasional shaking.

-

Cool the mixture and decompose the solid addition product by adding water and shaking until the solid dissolves.

-

Further workup is required to isolate the N-methylated product.

Visualization of Reaction Pathways

Electrophilic Attack on this compound

The following diagram illustrates the initial step of an electrophilic attack on one of the nitrogen atoms of this compound.

Caption: Electrophilic attack on a nitrogen atom of this compound.

Nucleophilic Attack on this compound

This diagram shows the initial step of a nucleophilic attack on one of the imine carbon atoms of this compound.

Caption: Nucleophilic attack on an imine carbon of this compound.

Conclusion

This technical guide has provided a detailed overview of the electrophilic and nucleophilic sites of this compound. Through an examination of its electronic structure, supported by computational data and a review of its known reactions, a clear picture of its reactivity emerges. The nitrogen atoms are the primary nucleophilic centers, while the imine carbons are the main electrophilic sites. This understanding is fundamental for leveraging this compound as a versatile building block in the synthesis of complex organic molecules and in the development of new therapeutic agents. The provided experimental protocols and visualizations serve as a practical resource for researchers in this field. Further quantitative experimental and computational studies will continue to refine our understanding of the nuanced reactivity of this important molecule.

References

An In-depth Technical Guide to Benzalazine (CAS 588-68-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalazine, with the Chemical Abstracts Service (CAS) number 588-68-1, is an organic compound belonging to the azine class. Structurally, it is a symmetrical molecule formed from the condensation of two equivalents of benzaldehyde (B42025) with one equivalent of hydrazine (B178648). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly as a prodrug for 5-aminosalicylic acid (5-ASA) in the context of inflammatory bowel disease (IBD).

Chemical and Physical Properties

This compound is a yellow crystalline solid with limited solubility in water but is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 588-68-1 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₂N₂ | [2][3][4] |

| Molecular Weight | 208.26 g/mol | [2][3][4][7] |

| Appearance | Yellow powder/crystalline solid | [2][7] |

| Melting Point | 92-96 °C | [7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Table 2: Spectroscopic and Analytical Data of this compound

| Spectroscopic Data | Expected Characteristics | Reference(s) |

| ¹H NMR | Signals for the azomethine proton (CH=N) and complex splitting patterns for the phenyl ring protons. Due to the molecule's symmetry, the two phenyl groups are chemically equivalent. | [7] |

| ¹³C NMR | Signals corresponding to the carbons of the phenyl rings and the azomethine carbon. | [9] |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (3100-3000), C=N stretching (azine group), C=C stretching (aromatic rings, 1600-1475), and in-plane and out-of-plane C-H bending vibrations. | [7] |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 208. | [10] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of benzaldehyde and a hydrazine source. Below are detailed protocols for two common synthetic methods.

Synthesis of this compound via Condensation with Hydrazine Sulfate (B86663)

This classic method involves the reaction of benzaldehyde with hydrazine sulfate in the presence of a base.

Materials:

-

5-liter round-bottomed flask

-

Stout glass mechanical stirrer

-

Separatory funnel

-

Büchner funnel

-

Hydrazine sulfate (powdered)

-

Water

-

28% aqueous ammonia

-

Benzaldehyde

-

95% ethyl alcohol

-

Calcium chloride (for drying)

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, combine 240 g (1.85 moles) of powdered hydrazine sulfate, 1.8 L of water, and 230 cc (207 g, 3.4 moles) of 28% aqueous ammonia.

-

Stir the mixture until the hydrazine sulfate has completely dissolved.

-

From a separatory funnel, add 440 cc (460 g, 4.35 moles) of benzaldehyde to the reaction mixture over a period of four to five hours with vigorous stirring. It is beneficial to use one or two stout glass rods as baffles to break up any lumps of the product that may form.

-

After the addition of benzaldehyde is complete, continue to stir the mixture for an additional two hours.

-

Filter the precipitated this compound with suction using a Büchner funnel, wash it with water, and press the solid thoroughly to remove excess liquid.

-

For purification, dissolve the crude product in 800 cc of boiling 95% ethyl alcohol.

-

Allow the solution to cool, which will cause the this compound to crystallize as yellow needles.

-

Collect the crystals by filtration and dry them in a vacuum desiccator over calcium chloride to remove any residual ethyl alcohol. This procedure typically yields 350–360 g (91–94% of the theoretical amount) of this compound with a melting point of 92–93°.[11]

Green Synthesis of this compound

This method offers a more environmentally friendly approach by avoiding the direct use of hydrazine.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Ammonium (B1175870) carbonate

-

30% hydrogen peroxide

-

Acetonitrile

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, prepare a mixture of the aldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) dissolved in 5 ml of acetonitrile.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (3:7) mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitate is collected by suction filtration.

-

Wash the collected solid with water and dry it under a vacuum.

-

The dried yellow solid can be further purified by recrystallization from ethanol (B145695) to yield the desired this compound product as yellow crystals.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Proposed Signaling Pathway: this compound as a 5-ASA Prodrug

Caption: Proposed mechanism of this compound as a prodrug for 5-ASA in IBD.

Biological Activity and Mechanism of Action

While some databases incorrectly classify this compound as a xanthine (B1682287) oxidase inhibitor or a benzothiadiazine derivative, the more substantiated biological role appears to be that of a prodrug for 5-aminosalicylic acid (5-ASA), a well-established anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[8]

The proposed mechanism of action is as follows:

-

Oral Administration and Transit: Following oral administration, this compound, as a prodrug, is designed to pass through the upper gastrointestinal tract largely intact.

-

Activation in the Colon: Upon reaching the colon, the azo bond in the this compound molecule is cleaved by bacterial azoreductases, enzymes produced by the gut microbiota. This cleavage releases the active therapeutic agent, 5-ASA.[12][13][14][15]

-

Anti-Inflammatory Effects of 5-ASA: The released 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa. The precise mechanism of 5-ASA is multifaceted but is known to involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[12][13][15] Activation of PPAR-γ leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[12][14][15] This inhibition results in a downstream reduction in the production of pro-inflammatory cytokines, thereby ameliorating the inflammation characteristic of IBD.[14]

Conclusion

This compound (CAS 588-68-1) is a well-defined organic compound with established synthetic routes. While detailed, publicly available spectral data is limited, its chemical and physical properties are well-documented. The primary area of interest for drug development professionals lies in its potential application as a colon-targeting prodrug of 5-aminosalicylic acid for the treatment of inflammatory bowel disease. This targeted delivery mechanism offers the potential to maximize the therapeutic efficacy of 5-ASA at the site of inflammation while minimizing systemic side effects. Further research into the pharmacokinetics and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CAS:588-68-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C14H12N2 | CID 92130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 588-68-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 588-68-1・this compound・352-19603[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. scbt.com [scbt.com]

- 7. This compound (CAS 588-68-1) - High Purity Azine Reagent [benchchem.com]

- 8. This compound | 588-68-1 | FB18175 | Biosynth [biosynth.com]

- 9. BENZALDEHYDE AZINE(588-68-1) 13C NMR spectrum [chemicalbook.com]

- 10. Benzaldehyde, (phenylmethylene)hydrazone [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Azine Group in Benzalazine: A Technical Guide for Researchers

An In-depth Examination of Structure, Synthesis, Reactivity, and Spectroscopic Characterization